molecular formula C9H10FNO3 B15091523 6-Amino-3-ethoxy-2-fluoro-benzoic acid

6-Amino-3-ethoxy-2-fluoro-benzoic acid

Katalognummer: B15091523
Molekulargewicht: 199.18 g/mol
InChI-Schlüssel: JAIYHUJNVASGRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-3-ethoxy-2-fluoro-benzoic acid is an organic compound with the molecular formula C9H10FNO3 It is a derivative of benzoic acid, featuring an amino group at the 6th position, an ethoxy group at the 3rd position, and a fluorine atom at the 2nd position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-ethoxy-2-fluoro-benzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 3-ethoxy-2-fluoro-benzoic acid, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-3-ethoxy-2-fluoro-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 6-Nitro-3-ethoxy-2-fluoro-benzoic acid.

    Reduction: this compound.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Amino-3-ethoxy-2-fluoro-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism of action of 6-Amino-3-ethoxy-2-fluoro-benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy and fluoro groups can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Amino-2-fluoro-benzoic acid: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    3-Ethoxy-2-fluoro-benzoic acid: Lacks the amino group, which may reduce its potential for hydrogen bonding and biological interactions.

    6-Amino-3-methoxy-2-fluoro-benzoic acid: Similar structure but with a methoxy group instead of an ethoxy group, which may influence its chemical and physical properties.

Uniqueness

6-Amino-3-ethoxy-2-fluoro-benzoic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the amino, ethoxy, and fluoro groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C9H10FNO3

Molekulargewicht

199.18 g/mol

IUPAC-Name

6-amino-3-ethoxy-2-fluorobenzoic acid

InChI

InChI=1S/C9H10FNO3/c1-2-14-6-4-3-5(11)7(8(6)10)9(12)13/h3-4H,2,11H2,1H3,(H,12,13)

InChI-Schlüssel

JAIYHUJNVASGRC-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=C(C=C1)N)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.